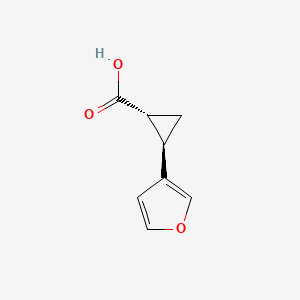

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.149 . It is intended for research use only .

Synthesis Analysis

The synthesis of cyclopropane compounds, such as “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid”, involves several well-defined atom/group transfer processes, including oxene, nitrene, and carbene C–H insertions . The corresponding hydroxylation, amination, and alkylation reactions provide direct approaches for the catalytic conversion of abundant hydrocarbons into value-added functional molecules through C–O, C–N, and C–C bond formations, respectively .Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom . This results in a high degree of angle strain, which dramatically influences the chemical behavior of cyclopropane compounds .Chemical Reactions Analysis

Cyclopropane compounds can undergo a variety of chemical reactions. For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The reaction is chemoselective and diastereoconvergent .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” are largely determined by its molecular structure. As a cyclopropane compound, it possesses unique properties that distinguish it from other types of compounds .Wissenschaftliche Forschungsanwendungen

1. Catalyst-Driven Synthesis

Rhodium(II)-catalyzed olefin cyclopropanation with phenyliodonium ylide derived from Meldrum's acid demonstrates the use of cyclopropanes in synthesizing stereo-specific reactions. This process, involving furan and dihydrofuran, showcases cyclopropane's role in creating enantioselective compounds (Müller, Allenbach, & Robert, 2003).

2. Anticancer Agent Synthesis

Novel series of cyclopropane carbohydrazides, synthesized via Knoevenagel condensation, show significant anticancer activity. The process, involving 2-(furan-2-yl)cyclopropanecarbohydrazide, indicates the potential of cyclopropane derivatives in cancer treatment (Swamy et al., 2016).

3. Stereoisomeric Synthons Characterization

Research on the mass spectrometric behavior of various stereoisomers of cyclopropane amino acids, including (1R,2R)-2-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-spiro-¿4'[2'-phenyl-5'(4'H)-oxazolone]¿ cyclopropane, highlights the importance of cyclopropane in identifying and differentiating complex molecular structures (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

4. Conformational Restriction in Bioactive Compounds

Cyclopropane structures have been used to restrict the conformation of biologically active compounds. For instance, the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes demonstrates cyclopropane's utility in designing specific conformational analogues (Kazuta, Matsuda, & Shuto, 2002).

5. Synthetic Chemistry and Catalysis

Research on Rh(II)-catalyzed enantioselective cyclopropanations of furans shows the application of cyclopropane in synthesizing novel paraconic acid derivatives. This highlights the role of cyclopropane in creating synthetically valuable building blocks (Lehner, Davies, & Reiser, 2017).

Wirkmechanismus

Target of Action

Cyclopropane-containing compounds are known to interact with a variety of biological targets .

Mode of Action

Cyclopropane-containing compounds generally impose conformational rigidity on the molecules of physiologically active compounds . This can influence the interaction with their targets and result in changes in biological activity.

Biochemical Pathways

Cyclopropane-containing compounds are known to influence a variety of biochemical pathways .

Pharmacokinetics

The cyclopropane fragment in such compounds is known to increase the metabolic stability of the target structures, which could potentially impact their bioavailability .

Result of Action

Action Environment

The cyclopropane fragment in such compounds is known to extend the scope of their therapeutic action .

Zukünftige Richtungen

The future directions of research involving “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their unique physical and chemical properties . This could lead to new applications in various fields, including medicine and sustainable organic (bio)electronics .

Eigenschaften

IUPAC Name |

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPSVRGFHUKXTK-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)

![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2420546.png)

![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)